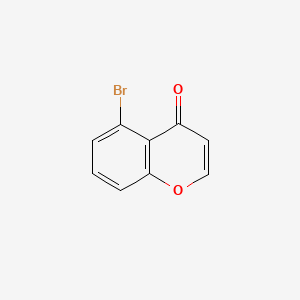
(1,3,4-Thiadiazol-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3,4-Thiadiazol-2-yl)boronic acid is a heterocyclic compound that contains both a thiadiazole ring and a boronic acid functional group The thiadiazole ring is a five-membered ring consisting of three carbon atoms, one nitrogen atom, and one sulfur atom The boronic acid group is characterized by the presence of a boron atom bonded to two hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide to form the thiadiazole ring . The boronic acid group can then be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of (1,3,4-Thiadiazol-2-yl)boronic acid may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1,3,4-Thiadiazol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The Suzuki-Miyaura coupling reaction typically requires a palladium catalyst, a base (e.g., potassium carbonate), and an aryl halide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various aryl-substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
(1,3,4-Thiadiazol-2-yl)boronic acid has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (1,3,4-Thiadiazol-2-yl)boronic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Thiadiazole: Another isomer of thiadiazole with different electronic properties and reactivity.
1,2,4-Thiadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,2,5-Thiadiazole: Less common but still of interest in certain chemical applications.
Uniqueness
(1,3,4-Thiadiazol-2-yl)boronic acid is unique due to the presence of both the thiadiazole ring and the boronic acid group, which confer distinct chemical reactivity and potential for diverse applications. Its ability to participate in Suzuki-Miyaura coupling reactions makes it particularly valuable in organic synthesis .
Eigenschaften
IUPAC Name |
1,3,4-thiadiazol-2-ylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BN2O2S/c6-3(7)2-5-4-1-8-2/h1,6-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWLNBOWOIMULV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NN=CS1)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
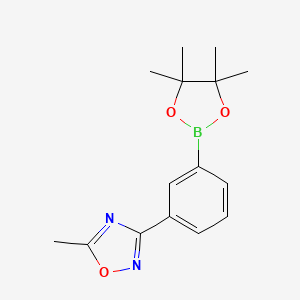
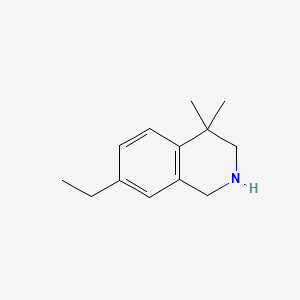
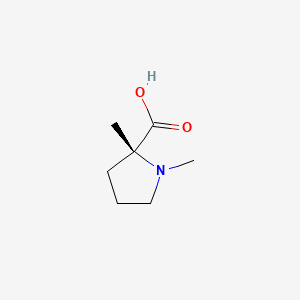
![Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B596296.png)


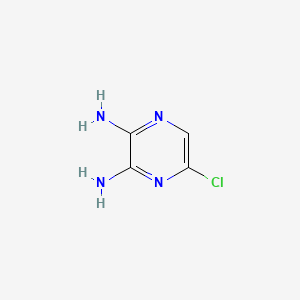
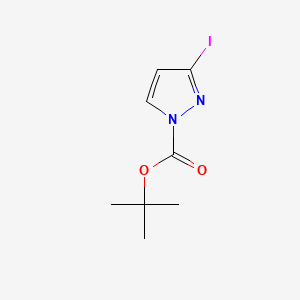


![Benzo[b]thiophen-4-amine hydrochloride](/img/structure/B596305.png)


